Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in medicinal chemistry due to its biological activity and structural diversity
Preparation Methods
The synthesis of Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-chloro-4-nitroaniline with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
Piperazine derivatives: These compounds have a similar piperidine ring but with different substituents, leading to varied biological activities and applications.
Pyrimidine derivatives: These compounds contain a different heterocyclic ring but share some structural similarities and are used in similar applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN2O4 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H15ClN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
DMYQPUYXBPASLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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